molecular formula C16H11N3O5 B5603398 1-Hydroxy-N'-[(E)-(5-nitrofuran-2-YL)methylidene]naphthalene-2-carbohydrazide

1-Hydroxy-N'-[(E)-(5-nitrofuran-2-YL)methylidene]naphthalene-2-carbohydrazide

Cat. No.: B5603398
M. Wt: 325.27 g/mol
InChI Key: WIYZCUJTNSCFQR-RQZCQDPDSA-N
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Description

1-Hydroxy-N’-[(E)-(5-nitrofuran-2-YL)methylidene]naphthalene-2-carbohydrazide is a complex organic compound that belongs to the class of hydrazones

Preparation Methods

The synthesis of 1-Hydroxy-N’-[(E)-(5-nitrofuran-2-YL)methylidene]naphthalene-2-carbohydrazide typically involves the condensation reaction between 1-hydroxy-2-naphthaldehyde and 5-nitrofuran-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization .

Chemical Reactions Analysis

1-Hydroxy-N’-[(E)-(5-nitrofuran-2-YL)methylidene]naphthalene-2-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Hydroxy-N’-[(E)-(5-nitrofuran-2-YL)methylidene]naphthalene-2-carbohydrazide involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. The compound’s nitrofuran moiety is particularly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to the disruption of cellular processes .

Comparison with Similar Compounds

1-Hydroxy-N’-[(E)-(5-nitrofuran-2-YL)methylidene]naphthalene-2-carbohydrazide can be compared with other hydrazone derivatives, such as:

Properties

IUPAC Name

1-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5/c20-15-12-4-2-1-3-10(12)5-7-13(15)16(21)18-17-9-11-6-8-14(24-11)19(22)23/h1-9,20H,(H,18,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYZCUJTNSCFQR-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NN=CC3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)N/N=C/C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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